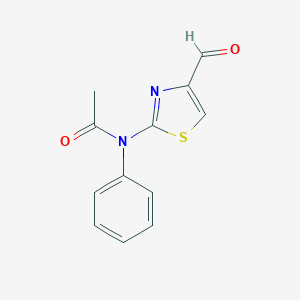![molecular formula C11H9Cl2NO2S2 B184754 N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide CAS No. 6293-06-7](/img/structure/B184754.png)
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.
作用机制
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Prostaglandins are produced by the enzyme cyclooxygenase (COX), which exists in two isoforms, COX-1 and COX-2. Diclofenac inhibits both COX-1 and COX-2, resulting in a reduction in the production of prostaglandins.
生化和生理效应
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Diclofenac has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In addition, Diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of inflammation.
实验室实验的优点和局限性
Diclofenac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to the use of Diclofenac in lab experiments. It has been shown to have some cytotoxic effects, particularly at high concentrations. In addition, it has been shown to have some off-target effects, such as the inhibition of platelet aggregation.
未来方向
There are a number of future directions for the study of Diclofenac. One area of research is the development of more selective COX inhibitors, which could reduce the risk of side effects associated with the use of N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamides. Another area of research is the study of the effects of Diclofenac on the gut microbiome, which has been shown to play a role in the pathogenesis of inflammatory diseases. Finally, there is a need for further research into the long-term effects of Diclofenac use, particularly in relation to the development of cardiovascular disease.
Conclusion
In conclusion, Diclofenac is a widely used N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Diclofenac has a number of advantages for use in lab experiments, but also has some limitations. There are a number of future directions for the study of Diclofenac, particularly in relation to the development of more selective COX inhibitors and the study of the effects of Diclofenac on the gut microbiome.
合成方法
The synthesis of Diclofenac involves the reaction of 2,4-dichlorobenzyl chloride with thiophene-2-sulfonamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of Diclofenac, which is then purified and isolated using various techniques such as recrystallization and chromatography.
科学研究应用
Diclofenac has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been studied in various animal models of inflammation and pain, such as carrageenan-induced paw edema and formalin-induced pain. Diclofenac has also been studied in human clinical trials for its efficacy in the treatment of various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis.
属性
CAS 编号 |
6293-06-7 |
|---|---|
产品名称 |
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide |
分子式 |
C11H9Cl2NO2S2 |
分子量 |
322.2 g/mol |
IUPAC 名称 |
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9Cl2NO2S2/c12-9-4-3-8(10(13)6-9)7-14-18(15,16)11-2-1-5-17-11/h1-6,14H,7H2 |
InChI 键 |
QBBUOJIPMSQENA-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
溶解度 |
40.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




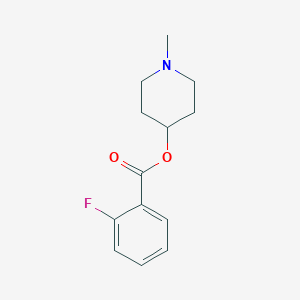

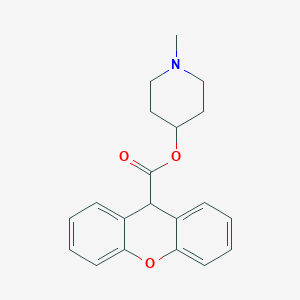
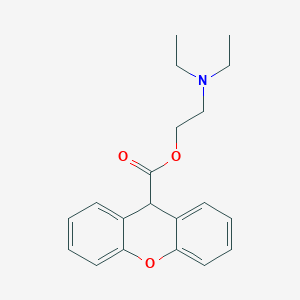
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
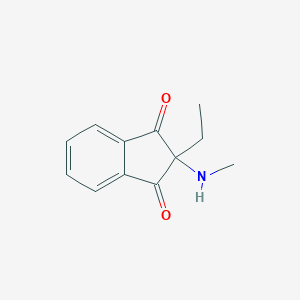
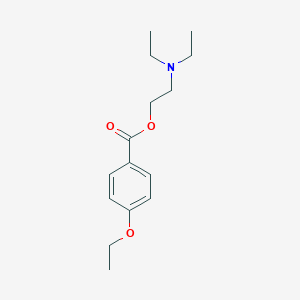
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
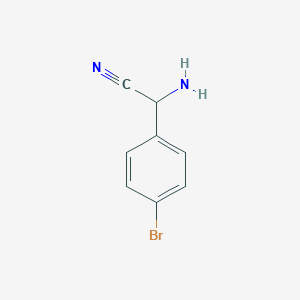
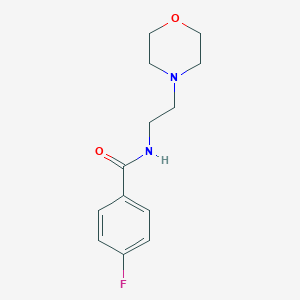
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
